CID 78066445, also known as a key intermediate in the synthesis of Tofacitinib, is a compound that has garnered interest in medicinal chemistry due to its role in drug development. Tofacitinib is a Janus kinase inhibitor used primarily for the treatment of autoimmune diseases such as rheumatoid arthritis. The compound's significance lies in its structural features and its potential therapeutic applications.
The compound can be sourced from various chemical suppliers and is often studied in academic and pharmaceutical research settings. ResearchGate and other scientific databases provide insights into its synthesis and application in drug development.
CID 78066445 is classified as an organic compound, specifically belonging to the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is primarily studied for its pharmacological properties, particularly as a precursor in the synthesis of Janus kinase inhibitors.
The synthesis of CID 78066445 has been explored through various methodologies, with significant attention given to asymmetric synthesis techniques. One prominent method involves dynamic kinetic resolution-reductive amination protocols, which allow for the efficient production of chiral intermediates necessary for further chemical transformations.
The synthesis typically involves several steps:
CID 78066445 possesses a complex molecular structure characterized by multiple functional groups and a heterocyclic core. The specific arrangement of atoms contributes to its biological activity.
CID 78066445 participates in various chemical reactions that are essential for its transformation into pharmacologically active compounds. Notable reactions include:
The reaction conditions (temperature, solvent, catalysts) are critical for optimizing yields and selectivity during these transformations.
The mechanism of action for CID 78066445 as an intermediate involves its conversion into Tofacitinib, where it acts as a Janus kinase inhibitor. This inhibition leads to a reduction in inflammatory cytokine signaling pathways, providing therapeutic effects in autoimmune conditions.
Studies have shown that Janus kinase inhibitors like Tofacitinib significantly reduce disease activity scores in patients with rheumatoid arthritis, highlighting the importance of CID 78066445 in this therapeutic context.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the identity and purity of CID 78066445.
CID 78066445 serves primarily as an intermediate in the synthesis of Tofacitinib and other related compounds. Its role extends beyond mere synthesis; it is also utilized in:
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.:
CAS No.: 20628-59-5